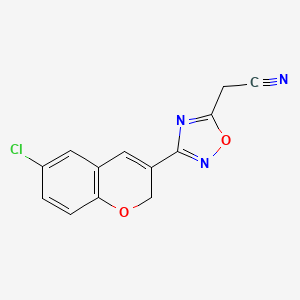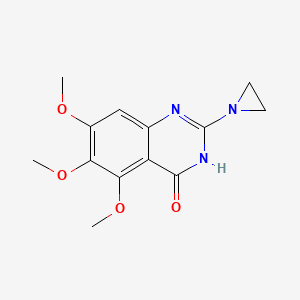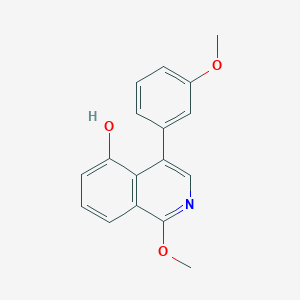
H2N-PEG4-Hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H2N-PEG4-Hydrazide: is a polyethylene glycol-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). It is characterized by its hydrophilic nature, which enhances the solubility of the molecules it is attached to. The compound is primarily used in scientific research for its ability to facilitate the degradation of target proteins through the ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H2N-PEG4-Hydrazide typically involves the reaction of polyethylene glycol with hydrazine. The process can be broken down into several steps:
Activation of Polyethylene Glycol: Polyethylene glycol is first activated by converting it into a tosylate, mesylate, or bromide derivative.
Nucleophilic Substitution: The activated polyethylene glycol undergoes nucleophilic substitution with hydrazine to form the hydrazide derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of high-performance liquid chromatography (HPLC) to monitor the formation and purity of the product .
Chemical Reactions Analysis
Types of Reactions: H2N-PEG4-Hydrazide undergoes several types of chemical reactions, including:
Nucleophilic Addition: It reacts with aldehydes and ketones to form hydrazones.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Addition: Typically involves the use of aldehydes or ketones under mild acidic or basic conditions.
Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, depending on the desired outcome.
Major Products:
Hydrazones: Formed from the reaction with aldehydes and ketones.
Reduced or Oxidized Derivatives: Depending on the specific reagents and conditions used.
Scientific Research Applications
H2N-PEG4-Hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins.
Biology: Facilitates the study of protein function and degradation pathways.
Industry: Used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of H2N-PEG4-Hydrazide involves its role as a linker in PROTACs. PROTACs consist of two ligands connected by a linker: one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Hydrazide-PEG4-Biotin: Another polyethylene glycol-based compound used for biotinylation.
Polyethylene Glycol (PEG) Derivatives: Various derivatives used for different applications in chemistry and biology.
Uniqueness: H2N-PEG4-Hydrazide is unique in its specific application as a PROTAC linker, which allows for targeted protein degradation. This sets it apart from other polyethylene glycol derivatives that may not have this specific function .
Properties
Molecular Formula |
C11H25N3O5 |
|---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanehydrazide |
InChI |
InChI=1S/C11H25N3O5/c12-2-4-17-6-8-19-10-9-18-7-5-16-3-1-11(15)14-13/h1-10,12-13H2,(H,14,15) |
InChI Key |
ZDRIBSUKXCGASO-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCN)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol](/img/structure/B15064330.png)


![Benzenecarboximidamide, 3-[(2-naphthalenyloxy)methyl]-](/img/structure/B15064338.png)






![2,2'-[(5H-Indeno[1,2-b]pyridin-5-yl)azanediyl]di(ethan-1-ol)](/img/structure/B15064374.png)
![8-Fluorospiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B15064387.png)
![N-[1-(4-methoxyphenyl)-3-methylbut-3-enyl]-N-methylfuran-2-amine](/img/structure/B15064402.png)

